molecular formula C10H11ClN4O2 B1393622 methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride CAS No. 1279219-12-3

methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride

Cat. No.: B1393622
CAS No.: 1279219-12-3
M. Wt: 254.67 g/mol
InChI Key: ZDGDFNZGSWZZSB-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride is a chemical compound that features a triazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride typically involves the reaction of 5-amino-1H-1,2,4-triazole with methyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways in microorganisms or cancer cells, resulting in their death .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2.ClH/c1-16-9(15)7-5-3-2-4-6(7)8-12-10(11)14-13-8;/h2-5H,1H3,(H3,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGDFNZGSWZZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride
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methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride
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methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride
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methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride
Reactant of Route 5
methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride
Reactant of Route 6
methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride

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